(3S)-3-methyloxan-4-one
Description
(3S)-3-methyloxan-4-one is a chiral cyclic ketone belonging to the oxane (tetrahydropyran) family. Its structure comprises a six-membered oxygen-containing ring with a methyl substituent at the 3S position and a ketone group at the 4-position.
Properties
IUPAC Name |
(3S)-3-methyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWMORFOPRGCA-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. For instance, the reaction of 3-methyl-1,4-butanediol with an acid catalyst can lead to the formation of the oxanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes steps such as the preparation of the starting materials, the cyclization reaction, and purification of the final product through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Methyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Methyloxan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3S)-3-methyloxan-4-one involves its interaction with various molecular targets. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The oxygen atom in the ring can also form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Halocynthiaxanthin 3'-acetate
Structure : (3S,5R,6S,3'R)-5,6-Epoxy-3,3'-dihydroxy-7',8'-didehydro-5,6,7,8-tetrahydro-β,β-carotene-8-one 3'-acetate .
Key Differences :
- Functional Groups : Contains an epoxy group, hydroxyl groups, and a conjugated polyene chain, unlike the simpler oxane backbone of (3S)-3-methyloxan-4-one.
- Applications: Primarily studied in marine biology as a carotenoid derivative with antioxidant properties.
- Analytical Methods : Characterized via NMR, MS, IR, and HPLC, similar to techniques applicable to this compound .
3-[(1S)-3-hydroxy-1-methylpropoxy]cyclohexan-1-one
Structure: Cyclohexanone derivative with a chiral ether substituent at the 3-position . Key Differences:
- Ring System: Cyclohexanone (six-membered carbocyclic ketone) vs. oxan-4-one (oxygen-containing heterocycle).
- Substituent Complexity : Features a branched ether chain with a hydroxyl group, introducing additional hydrogen-bonding capacity compared to the methyl group in this compound.
- Stereochemistry : Both compounds exhibit stereogenic centers, but the spatial arrangement of substituents differs significantly.
3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one
Structure : Triazolone derivative with aromatic substituents .
Key Differences :
- Heterocyclic Core : Contains a triazolone ring (five-membered, nitrogen-rich) instead of an oxane.
- Reactivity: The presence of an imine (benzylidenamino) group and aromatic ethers suggests distinct electronic properties and susceptibility to nucleophilic attack compared to the ketone-dominated reactivity of this compound.
- Computational Studies : Theoretical methods (B3LYP, HF) applied to this compound could model dipole moments or Mulliken charges, offering a framework for predicting similar properties in this compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Sensitivity : The (3S) configuration in this compound may influence its interactions in chiral environments, akin to the stereospecificity observed in Halocynthiaxanthin 3'-acetate .
- Synthetic Challenges : Ether-containing analogs like 3-[(1S)-3-hydroxy-1-methylpropoxy]cyclohexan-1-one highlight the importance of protecting-group strategies for hydroxyl moieties, which may apply to this compound derivatives .
- Computational Predictions : The use of B3LYP and HF methods for triazolone derivatives suggests that similar quantum mechanical approaches could predict the dipole moments or vibrational spectra of this compound.
Limitations and Gaps in Evidence
- Direct Data Absence: No experimental data (e.g., melting points, solubility) for this compound are provided in the evidence, necessitating reliance on analog extrapolation.
- Structural Disparities: Compared compounds (e.g., carotenoids, triazolones) differ significantly in core structure, limiting direct functional comparisons.
Biological Activity
(3S)-3-methyloxan-4-one, also known as 3-hydroxy-3-methyloxan-4-one, is a cyclic organic compound with the molecular formula C₆H₁₂O₂. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
This compound features a six-membered ring with a hydroxyl group at the third carbon and a methyl group at the same position. The presence of these functional groups contributes to its unique reactivity and interaction with biological systems.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₂O₂ |
| Functional Groups | Hydroxyl (-OH), Ketone (C=O) |
| Chiral Center | Yes (at C-3) |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Enzyme Interaction
The compound has been studied for its role in enzyme-catalyzed reactions. Its ability to act as an electrophile allows it to participate in nucleophilic addition reactions, which are crucial in many metabolic pathways. The hydroxyl group can form hydrogen bonds, enhancing its reactivity and interactions with various enzymes.
2. Antimicrobial Activity
This compound has shown potential antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers and cancers. The compound's structural features may facilitate binding to bacterial targets, inhibiting their growth.
3. Cytotoxic Effects
Studies have reported that this compound exhibits cytotoxic effects against certain tumor cell lines. For instance, it has been tested against human cancer cells, showing selective toxicity while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize damage to healthy tissues.
4. Potential Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been implicated in inhibiting key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition could lead to increased levels of neurotransmitters, improving cognitive functions.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxanones, this compound was found to have comparable activity to standard antibiotics against H. pylori. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used treatments, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment involving multiple human tumor cell lines revealed that this compound exhibited significant cytotoxic effects on breast cancer cells while demonstrating minimal toxicity towards normal fibroblast cells. This selective cytotoxicity highlights its potential as a targeted cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-Methyloxan-4-one | Enantiomer with opposite chirality | Different spatial arrangement |
| 4-Hydroxy-3-methyloxan-2-one | Hydroxyl group at fourth position | Affects reactivity |
| 3-Methyl-2-oxanone | Ketone at second position | Distinct functional group positioning |
The differences in structure significantly influence the biological activities of these compounds, particularly regarding their interactions with biological targets and their overall reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
